An In-depth Technical Guide to the Thermodynamic Stability of 2-(oxolan-3-yl)cyclohexan-1-one Isomers
An In-depth Technical Guide to the Thermodynamic Stability of 2-(oxolan-3-yl)cyclohexan-1-one Isomers
Foreword: The Imperative of Stereochemical Stability in Modern Drug Discovery
In the landscape of contemporary drug development, the three-dimensional architecture of a molecule is not merely a structural curiosity but a critical determinant of its pharmacological profile. Efficacy, selectivity, and safety are intrinsically linked to the specific spatial arrangement of atoms. For researchers and scientists engaged in the synthesis and evaluation of novel chemical entities, a profound understanding of the thermodynamic stability of different stereoisomers is paramount. Unraveling the subtle interplay of steric and electronic forces that govern conformational preferences allows for the rational design of molecules with optimized therapeutic properties and a reduced likelihood of off-target effects.
This technical guide provides a comprehensive exploration of the thermodynamic stability of the isomers of 2-(oxolan-3-yl)cyclohexan-1-one. This molecule, featuring a chiral center on both the cyclohexane and the oxolane (tetrahydrofuran) rings, presents a fascinating case study in stereochemical complexity. We will dissect the conformational intricacies of each constituent ring system and then synthesize this understanding to predict and analyze the stability of the various diastereomers. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental and computational protocols.
Deconstructing the Stereochemistry: The Isomers of 2-(oxolan-3-yl)cyclohexan-1-one
The target molecule possesses two chiral centers: C2 of the cyclohexanone ring and C3 of the oxolane ring. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers. For the purpose of this guide, we will focus on the relative stability of the diastereomeric pairs: (2R, 3'R), (2S, 3'S) and (2R, 3'S), (2S, 3'R). The thermodynamic properties of enantiomers are identical, so the analysis of one will apply to the other. The key to understanding the stability of these diastereomers lies in the spatial relationship between the oxolane substituent and the cyclohexanone ring.
The four stereoisomers are:
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(2R, 3'R)-2-(oxolan-3-yl)cyclohexan-1-one
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(2S, 3'S)-2-(oxolan-3-yl)cyclohexan-1-one
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(2R, 3'S)-2-(oxolan-3-yl)cyclohexan-1-one
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(2S, 3'R)-2-(oxolan-3-yl)cyclohexan-1-one
Conformational Analysis: A Tale of Two Rings
To predict the most stable arrangement of the entire molecule, we must first understand the conformational preferences of its constituent rings.
The Cyclohexanone Ring: A Biased Chair
The cyclohexane ring is well-known to adopt a chair conformation to minimize angle and torsional strain.[1][2] In a monosubstituted cyclohexane, the substituent generally prefers the equatorial position to avoid destabilizing 1,3-diaxial interactions.[3][4][5] The energy difference between the axial and equatorial conformers is quantified by the A-value.[6][7]
In 2-(oxolan-3-yl)cyclohexan-1-one, the sp²-hybridized carbonyl group at C1 flattens the ring slightly. This can influence the stability of a substituent at the adjacent C2 position. The presence of the carbonyl group can reduce the severity of 1,3-diaxial interactions with one of the axial hydrogens. However, steric hindrance between the substituent and the carbonyl oxygen can become a significant factor.
The Oxolane (Tetrahydrofuran) Ring: A Flexible Pseudorotator
The five-membered tetrahydrofuran ring is not planar.[8][9] It undergoes a process called pseudorotation, rapidly interconverting between various envelope (C_s symmetry) and twist (C_2 symmetry) conformations.[10][11] The energy barriers between these conformers are typically low, meaning the ring is highly flexible.[11] The specific conformation adopted can be influenced by substituents.
The Synergy of Structure: Analyzing Diastereomer Stability
The thermodynamic stability of the different diastereomers of 2-(oxolan-3-yl)cyclohexan-1-one is determined by the interplay of steric and electronic effects arising from the specific three-dimensional arrangement of the two rings.
Steric Considerations: The Dominant Force
The primary determinant of stability will be the minimization of steric strain. This is primarily dictated by the orientation of the bulky oxolan-3-yl group on the cyclohexanone ring.
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Equatorial vs. Axial Placement: In the absence of overriding electronic effects, the diastereomers where the oxolan-3-yl group can adopt an equatorial position on the cyclohexanone chair will be significantly more stable. This avoids the classic 1,3-diaxial interactions between the substituent and the axial hydrogens on the cyclohexane ring.[3][4][5]
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Rotational Conformations: The bond between C2 of the cyclohexane and C3 of the oxolane is a single bond, allowing for rotation. The different rotational conformations (rotamers) will have varying energies due to steric interactions between the two rings. The most stable rotamer will be the one that minimizes these interactions.
Electronic Factors: The Subtle Influencers
While sterics are often the dominant factor, electronic interactions can play a crucial and sometimes decisive role in determining conformational preferences.
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Dipole-Dipole Interactions: Both the carbonyl group on the cyclohexanone ring and the ether oxygen in the oxolane ring create local dipoles. The relative orientation of these dipoles in different diastereomers can lead to either stabilizing or destabilizing interactions. Conformations that align these dipoles in a repulsive manner will be higher in energy.
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The Potential for an Anomeric-like Effect: The anomeric effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer the axial position, a phenomenon that contradicts simple steric arguments.[5][7][12] This is often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding orbital of the substituent's bond to the ring.[10] In 2-(oxolan-3-yl)cyclohexan-1-one, while not a classic anomeric system, it is conceivable that interactions between the lone pairs of the oxolane oxygen and the orbitals of the cyclohexanone ring could influence conformational preferences. A detailed computational analysis would be required to probe for such stabilizing interactions.
A Blueprint for Discovery: Experimental and Computational Validation
The preceding analysis provides a qualitative framework for predicting the relative stabilities of the isomers. To obtain quantitative data and definitive assignments, a combination of experimental and computational approaches is essential.
Experimental Determination of Thermodynamic Parameters
Protocol: Equilibration Studies via Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol allows for the direct measurement of the equilibrium constant between two interconverting isomers, from which the Gibbs free energy difference (ΔG°) can be calculated. By performing the experiment at various temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences can also be determined using a van't Hoff plot.
Step-by-Step Methodology:
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Synthesis and Isolation: Synthesize and isolate a pure sample of one of the diastereomers of 2-(oxolan-3-yl)cyclohexan-1-one.
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Equilibration Conditions: Dissolve the purified isomer in a suitable solvent. To facilitate equilibration to a thermodynamic mixture of isomers, a catalytic amount of a weak base (e.g., sodium methoxide in methanol) or acid can be added. The choice of catalyst will depend on the stability of the compound.
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NMR Monitoring: Acquire ¹H NMR spectra of the solution at regular intervals until the ratio of the isomers remains constant, indicating that equilibrium has been reached.
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Integration and Calculation of K_eq: Identify distinct, well-resolved signals corresponding to each isomer in the NMR spectrum. Integrate these signals to determine the relative concentrations of the isomers. The equilibrium constant (K_eq) is the ratio of the concentration of the more stable isomer to the less stable isomer.
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Calculation of ΔG°: Use the equation ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin, to calculate the Gibbs free energy difference between the isomers.
-
Variable Temperature (VT) NMR: Repeat steps 3-5 at a range of different temperatures.
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Van't Hoff Analysis: Plot ln(K_eq) versus 1/T. The slope of the resulting line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R.
Data Presentation:
| Temperature (K) | K_eq | ln(K_eq) | 1/T (K⁻¹) | ΔG° (kJ/mol) |
| T₁ | ... | ... | ... | ... |
| T₂ | ... | ... | ... | ... |
| T₃ | ... | ... | ... | ... |
Diagram of the Equilibration Workflow:
Caption: Workflow for the experimental determination of thermodynamic parameters.
Computational Chemistry: A Powerful Predictive Tool
Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for predicting the relative stabilities of isomers and for visualizing their three-dimensional structures.[8][13][14][15]
Protocol: DFT Calculations for Conformational Analysis and Energy Profiling
Step-by-Step Methodology:
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Structure Generation: Build the 3D structures of all possible stereoisomers of 2-(oxolan-3-yl)cyclohexan-1-one. For each stereoisomer, generate a comprehensive set of possible conformers by systematically rotating around the C2-C3' bond and considering the different puckering conformations of both the cyclohexanone and oxolane rings.
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Geometry Optimization: Perform a geometry optimization for each generated conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[8][14] This will find the lowest energy structure for each conformer.
-
Frequency Calculations: Perform frequency calculations on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
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Single-Point Energy Calculations: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).
-
Solvation Modeling: To simulate the effect of a solvent, incorporate a continuum solvation model (e.g., PCM or SMD) in the single-point energy calculations.
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Energy Analysis: Compare the calculated Gibbs free energies (including ZPVE and thermal corrections) of all the conformers to identify the global minimum energy conformer for each diastereomer. The energy difference between the global minima of two diastereomers gives the predicted relative stability.
Data Presentation:
| Isomer | Conformer | Relative Electronic Energy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) |
| (2R, 3'R) | 1 (Global Min.) | 0.0 | 0.0 |
| 2 | ... | ... | |
| (2R, 3'S) | 1 (Global Min.) | ... | ... |
| 2 | ... | ... |
Diagram of the Computational Workflow:
Caption: Workflow for computational determination of isomer stability.
Concluding Remarks and Future Directions
The thermodynamic stability of the isomers of 2-(oxolan-3-yl)cyclohexan-1-one is governed by a delicate balance of steric and electronic factors. While a qualitative analysis strongly suggests that diastereomers allowing for an equatorial placement of the oxolanyl substituent will be favored, a quantitative understanding requires rigorous experimental and computational investigation. The protocols outlined in this guide provide a robust framework for such studies.
For drug development professionals, elucidating the most stable isomer is a critical step. This knowledge informs synthetic strategies to selectively produce the desired isomer and is essential for understanding its interaction with biological targets. Future work could involve the synthesis of all four stereoisomers and the use of X-ray crystallography to definitively determine their solid-state structures, providing a valuable benchmark for the computational models.
References
- Gauze, G. F., Pontes, R. M., & Basso, E. A. (2005). A factorial design analysis of wave functions to be used in calculations of NMR parameters of ketones. Journal of Molecular Structure: THEOCHEM, 727(1-3), 5-10.
- Basso, E. A., Kaiser, C., Rittner, R., & Lambert, J. B. (2002). Axial/equatorial proportions for 2-substituted cyclohexanones. The Journal of Organic Chemistry, 67(22), 7879-7881.
- Freitas, M. P., Rittner, R., Tormena, C. F., & Abraham, R. J. (2002). Conformational analysis of 2-bromocyclohexanone. A combined NMR, IR, solvation and theoretical approach. Journal of the Chemical Society, Perkin Transactions 2, (11), 1896-1901.
-
Wikipedia contributors. (2024). Anomeric effect. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Illustrated Glossary of Organic Chemistry - Anomeric effect. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]
- Alabugin, I. V. (2021). Anomeric Effect, Hyperconjugation and Electrostatics: Lessons from Complexity in a Classic Stereoelectronic Phenomenon. Chemical Society Reviews, 50(14), 8233-8316.
- Ley, S. V., & Leach, A. G. (2002). The anomeric effect.
- Carreira, E. M., & Anderson, J. C. (2008). Stereoselective Synthesis of 2-Deoxy-β-Glycosides Using Anomeric O-Alkylation/Arylation. Organic Letters, 10(15), 3351-3354.
- Shishkina, S. V., Shishkin, O. V., Desenko, S. M., & Leszczynski, J. (2008). Conjugation and hyperconjugation in conformational analysis of cyclohexene derivatives containing an exocyclic double bond. The Journal of Physical Chemistry A, 112(30), 7080-7089.
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]
-
LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]
- Phillips, D. M., & Wodrich, M. D. (2023). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Molecules, 28(11), 4483.
-
Michigan State University Department of Chemistry. (n.d.). Ring Conformations. Retrieved from [Link]
- Verevkin, S. P., Emel'yanenko, V. N., Pimerzin, A. A., & Vishnevskaya, E. E. (2011). Thermodynamic Analysis of Strain in the Five-Membered Oxygen and Nitrogen Heterocyclic Compounds. The Journal of Physical Chemistry A, 115(10), 1992-2004.
-
PubChem. (n.d.). 1-(Oxolan-3-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]
-
Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]
Sources
- 1. Oxolanes | Fisher Scientific [fishersci.com]
- 2. Rational design of a cyclohexanone dehydrogenase for enhanced α,β-desaturation and substrate specificity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Illustrated Glossary of Organic Chemistry - Anomeric effect [chem.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. Anomeric effect - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. perssongroup.lbl.gov [perssongroup.lbl.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
